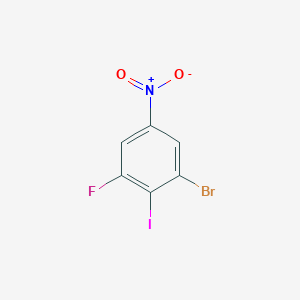
(6-Bromo-5-methoxypyridin-3-yl)methanol
Overview
Description
“(6-Bromo-5-methoxypyridin-3-yl)methanol” is a chemical compound with the empirical formula C7H8BrNO2 . It has a molecular weight of 218.05 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “(6-Bromo-5-methoxypyridin-3-yl)methanol” is 1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine and methoxy groups attached at the 6 and 5 positions, respectively, and a methanol group at the 3 position.Physical And Chemical Properties Analysis
“(6-Bromo-5-methoxypyridin-3-yl)methanol” is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved data.Scientific Research Applications
- Organic Electronics Derivatives of (6-Bromo-5-methoxypyridin-3-yl)methanol may be valuable in organic light-emitting diodes (OLEDs) or organic solar cells. These compounds can participate in π-conjugated systems, enhancing their electronic properties.
- Molecular Recognition and Sensing Boronic acids, including (6-Bromo-5-methoxypyridin-3-yl)methanol, exhibit specific interactions with certain molecules. Researchers exploit these interactions for designing sensors and targeted drug delivery systems.
- The Suzuki-Miyaura reaction is widely used in organic chemistry. It involves coupling aryl or vinyl boronic acids with aryl or vinyl halides. (6-Bromo-5-methoxypyridin-3-yl)methanol can serve as a boronic acid precursor in this reaction, leading to the synthesis of diverse organic compounds. Applications include polymer science and fine chemicals .
- Although specific studies on this compound are limited, its analogs have been investigated for potential biological activities. Researchers explore their anti-inflammatory, antioxidant, and neuroprotective effects .
- (6-Bromo-5-methoxypyridin-3-yl)methanol is available for custom synthesis and bulk manufacturing. Scientists can use it as a building block to create more complex molecules for various applications .
Suzuki-Miyaura Cross-Coupling Reaction
Biological Studies
Chemical Synthesis and Custom Manufacturing
Materials Science and Fine Chemicals
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, indicating it can be harmful if swallowed . It also has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .
properties
IUPAC Name |
(6-bromo-5-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBSAPNBMDMZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



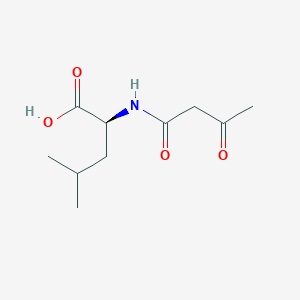
![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)
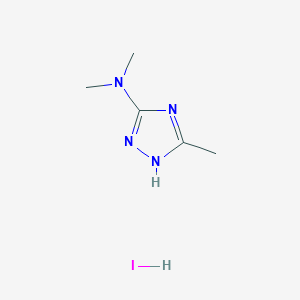

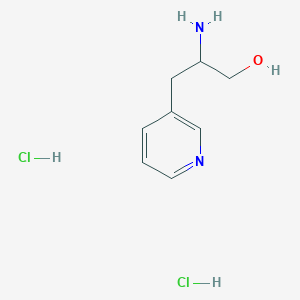
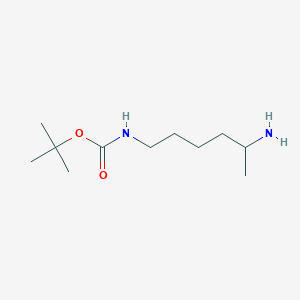
![2-[3-(pyrimidin-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3246904.png)

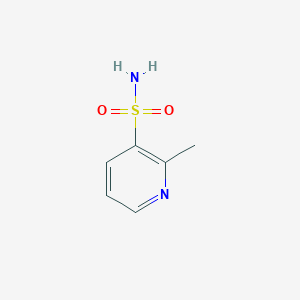
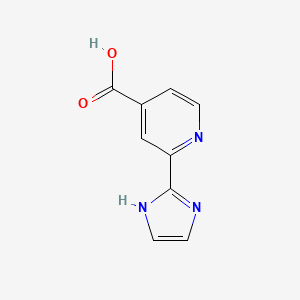
![2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B3246925.png)
![Carbamic acid, N-[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246928.png)

